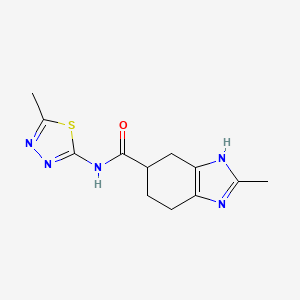![molecular formula C14H23NO6 B2564549 2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 2113039-35-1](/img/structure/B2564549.png)
2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid” is a complex organic molecule . It is related to a class of compounds known as piperidines, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves several steps, including the preparation of carboxylic acid esters and the modification of the acid moiety of the ester . The process involves the use of novel intermediate compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains methoxycarbonyl and oxycarbonyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of carboxylic acid esters and the modification of the acid moiety of the ester . These reactions involve the use of novel intermediate compounds .科学的研究の応用
Copper-catalyzed Perkin-acyl-Mannich Reaction
The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine demonstrates a regioselective introduction of a methoxycarbonyl methyl group, leading to the synthesis of new polyfunctionalized piperidine derivatives. This method showcases the potential of using specific reagents and catalysts to introduce functional groups into piperidine rings, which could be relevant for derivatives of the compound (Crotti, Berti, & Pineschi, 2011).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
Research involving palladium-catalyzed CH functionalization for oxindole synthesis presents methodologies for creating complex molecules that may share synthetic pathways or structural similarities with the compound of interest. Such studies are pivotal in medicinal chemistry and the development of novel synthesis strategies (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Potent PPARpan Agonist
The efficient synthesis of complex molecules, such as a potent PPARpan agonist, involves multi-step chemical processes including regioselective bond formation and introduction of specific functional groups. This illustrates advanced synthetic techniques that could be applicable to the synthesis and modification of piperidine-based compounds (Guo et al., 2006).
Microwave-Assisted Synthesis of Substituted 3-Phenylpropionic Acids
The use of microwave irradiation for the efficient synthesis of substituted 3-phenylpropionic acids highlights a technique that could enhance the synthesis of related piperidine compounds by reducing reaction times and potentially increasing yields (Sharma, Joshi, & Sinha, 2003).
Synthesis of Aromatic Carbamates Derivatives
The condensation reactions involved in the synthesis of aromatic carbamates with chromen-2-one fragments demonstrate the versatility of synthetic organic chemistry in creating complex molecules with potential applications in medicinal chemistry and materials science (Velikorodov et al., 2014).
将来の方向性
特性
IUPAC Name |
2-[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(19)15-7-5-14(6-8-15,9-10(16)17)11(18)20-4/h5-9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFOYXOOGIWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113039-35-1 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2564471.png)
![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)



![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2564482.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2564484.png)
![(E)-{[4-(4-methanesulfonylpiperazin-1-yl)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2564485.png)
![2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2564486.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
